6-[4-[2-(2-Chloro-6-fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione
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Description
The compound is a complex organic molecule with several functional groups. It contains a pyrimidine dione group, a piperazine ring, and a phenyl ring with chloro and fluoro substituents .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to introduce the functional groups and build the carbon skeleton. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecule contains several interesting structural features. The pyrimidine ring is a six-membered ring with two nitrogen atoms. The piperazine ring is a six-membered ring with two nitrogen atoms, known for its use in various pharmaceuticals. The phenyl ring is a common structure in organic chemistry, and the chlorine and fluorine substituents could significantly affect the molecule’s properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the piperazine ring might undergo reactions at the nitrogen atoms, and the phenyl ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and the overall shape of the molecule could affect its solubility, melting point, and other properties .Future Directions
Properties
IUPAC Name |
6-[4-[2-(2-chloro-6-fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O3/c17-11-2-1-3-12(18)10(11)8-15(24)22-6-4-21(5-7-22)13-9-14(23)20-16(25)19-13/h1-3,9H,4-8H2,(H2,19,20,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMICEIMVFFUSOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)NC(=O)N2)C(=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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